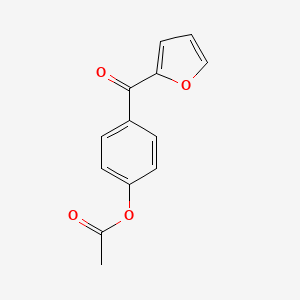

2-(4-Acetoxybenzoyl) furan

Description

2-(4-Acetoxybenzoyl) furan is a furan derivative featuring a 4-acetoxybenzoyl substituent at the 2-position of the furan ring. The furan ring itself is a five-membered heterocycle with oxygen, known for its electron-rich nature and versatility in medicinal chemistry and materials science . The 4-acetoxybenzoyl group introduces an ester functionality, which may enhance metabolic stability compared to free hydroxyl groups while retaining bioactivity.

Properties

IUPAC Name |

[4-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-6-4-10(5-7-11)13(15)12-3-2-8-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZPIVJRJIBWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642186 | |

| Record name | 4-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-23-9 | |

| Record name | [4-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetoxybenzoyl) furan typically involves the acylation of furan with 4-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Furan+4-Acetoxybenzoyl chlorideAlCl32-(4-Acetoxybenzoyl) furan

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as zirconium dioxide (ZrO2) can be employed to facilitate the reaction under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetoxybenzoyl) furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzoyl furans.

Scientific Research Applications

2-(4-Acetoxybenzoyl) furan has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-Acetoxybenzoyl) furan involves its interaction with biological targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The furan ring can interact with nucleophilic sites in proteins, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

2-(Aryl)benzo[b]furan Derivatives

Compounds such as 2-(p-tolyl)benzo[b]furan (40), 2-(4-methoxyphenyl)benzo[b]furan (41), and 2-(4-chlorophenyl)benzo[b]furan (42) () share a benzo-fused furan core with aryl groups at the 2-position. Key differences include:

- Conversely, electron-withdrawing groups (e.g., chloro in 42) reduce electron density, affecting binding interactions in biological systems.

- Biological Relevance : While 2-(4-Acetoxybenzoyl) furan’s ester group may improve metabolic stability, the benzo[b]furan scaffold in derivatives is associated with enhanced rigidity and π-stacking capabilities, useful in drug design .

2-(4-Bromophenyl)dibenzo[b,d]furan This compound () features a bromophenyl group on a dibenzofuran scaffold.

Acetoxy-Substituted Furan Derivatives

3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran (15)

From , this compound has an acetoxyethyl group at the 3-position and a trimethylsilyl-protected methyl group at the 2-position. The trimethylsilyl group enhances lipophilicity, while the acetoxyethyl moiety may undergo hydrolysis similar to this compound. However, the substitution pattern (3 vs. 2-position) alters steric and electronic profiles, affecting reactivity in Diels-Alder or metal-catalyzed reactions .

2-(5-Acetoxyamidinobenzoxazol-2-yl)-5-(4-acetoxyamidinophenyl)furan (11) This compound () contains acetoxyamidino groups, which are stronger electron-withdrawing groups compared to the acetoxybenzoyl substituent. Such groups may enhance coordination with metal ions or DNA, suggesting distinct pharmacological applications .

Alkoxy and Other Oxygen-Containing Derivatives

2-(Butoxymethyl)furan

highlights this compound, where a butoxymethyl group replaces the acetoxybenzoyl moiety. The alkoxy group increases hydrophobicity and may reduce metabolic degradation compared to ester-containing derivatives like this compound. However, the absence of an aromatic acyl group limits π-π interactions critical for target binding .

In contrast, this compound’s ester group offers milder electronic modulation, balancing stability and reactivity .

Biological Activity

2-(4-Acetoxybenzoyl) furan is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound, with the CAS number 898766-23-9, belongs to a class of compounds known for their diverse biological activities. The structure features a furan ring substituted with an acetoxybenzoyl group, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells and reduced inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown effectiveness against breast cancer cells in vitro.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting key inflammatory mediators.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Case Studies and Experimental Data

Several studies have outlined the biological activity of this compound:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

-

Anti-inflammatory Studies :

- In a murine model of acute inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokine levels, demonstrating its potential as an anti-inflammatory agent.

-

Antimicrobial Activity :

- A preliminary screening against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Test System | Result |

|---|---|---|

| Anticancer | MCF-7 Cells | IC50 = X µM (significant cytotoxicity) |

| Anti-inflammatory | Murine Model | Reduced edema by Y% |

| Antimicrobial | Bacterial Strains | Effective against S. aureus & E. coli |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Acetoxybenzoyl) furan?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoyl furan precursors with acetic anhydride under acid catalysis. Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of the acetyl group.

- Catalysts such as AlCl₃ or H₂SO₄ at 60–80°C for 4–6 hours, yielding >85% purity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters : Temperature control is essential to avoid side reactions like furan ring opening or over-acetylation.

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the acetyloxy group (δ ~2.3 ppm for CH₃, 170–175 ppm for carbonyl) and furan ring protons (δ 6.5–7.5 ppm) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths and dihedral angles, critical for verifying regiochemistry .

- MS : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₀O₄, theoretical 254.19 g/mol) .

Q. What solvents and temperatures are suitable for stabilizing this compound during storage?

- Methodological Answer : Use non-polar solvents (e.g., hexane, dichloromethane) at –20°C to minimize hydrolysis of the acetoxy group. Avoid protic solvents (e.g., methanol) due to ester degradation risks .

Advanced Research Questions

Q. How do α-substituents influence the dimerization kinetics of this compound derivatives?

- Methodological Answer : Study substituent effects via:

- Kinetic Trapping : Use methyl acrylate as a dienophile in Diels-Alder reactions to isolate dimer intermediates .

- DFT Calculations : Compare activation energies for dimerization pathways (e.g., [4+4] vs. [4+2] cycloadditions) .

- HPLC-MS Monitoring : Track dimer formation under varying temperatures (25–80°C) to derive rate constants .

Q. How can conflicting toxicity data from furan surrogates be reconciled with this compound-specific studies?

- Methodological Answer : Address contradictions by:

- Comparative Metabolomics : Compare hepatic metabolites (e.g., epoxide intermediates) between furan surrogates and this compound using LC-MS/MS .

- Dose-Response Modeling : Establish HTFOEL (Health-Based Toxicity-Free Occupational Exposure Limits) by extrapolating from surrogate data (e.g., furan’s carcinogenic threshold: 1 ppb) while adjusting for acetyloxy group bioavailability .

Q. What catalytic systems enhance the regioselective functionalization of this compound?

- Methodological Answer : Optimize selectivity via:

- Transition Metal Catalysts : Ru or Pd complexes for hydrogenation of the furan ring without acetyl cleavage .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective acetylation/deacetylation .

- Microwave-Assisted Synthesis : Reduce reaction times (15–30 minutes) while maintaining >90% yield .

Q. What analytical techniques detect trace this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Dynamic Headspace-GC/MS : Achieve detection limits of 0.1 ppb by trapping volatile furan derivatives on Tenax® TA sorbents .

- SPME Fibers : Use carboxen/polydimethylsiloxane coatings for selective extraction from aqueous phases .

Data Contradiction Analysis

Q. Why do studies report divergent bioactivity for this compound derivatives?

- Methodological Resolution :

- Structure-Activity Profiling : Compare acetyloxy positioning (para vs. meta) using in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.